Estra-1,3,5(10),16-tetraen-3-ol
Overview
Description
Synthesis Analysis
The synthesis of Estra-1,3,5(10),16-tetraen-3-ol and its derivatives involves complex chemical procedures. A notable study involved the synthesis of radioiodinated areno-annelated estra-1,3,5(10),16-tetraenes, which were evaluated as potential ligands for the estrogen receptor. These compounds were synthesized through electrophilic aromatic substitution using sodium iodide and chloramine-T as oxidant, achieving high radiochemical yield and purity (Oliveira et al., 2006). Another method includes the palladium-catalyzed carbonylation reactions to synthesize 17-alkoxycarbonyl- and 17-carboxamido-13alpha-estra-1,3,5(10),16-tetraenes from a 17-iodo-13alpha-estra-1,3,5(10),16-tetraene derivative (Ács et al., 2008).
Molecular Structure Analysis
The molecular structure of Estra-1,3,5(10),16-tetraen-3-ol and its derivatives has been a subject of various studies. One such investigation involved the use of NMR spectroscopy to establish the structure of a catalytically hydrogenated derivative, providing insights into its molecular conformation and potential antiradical activity (Selivanov et al., 2013).
Chemical Reactions and Properties
Estra-1,3,5(10),16-tetraen-3-ol undergoes various chemical reactions, revealing its diverse properties. Epoxidation, addition of hypobromous acid, and hydroboration are some of the reactions that have been studied to understand its reactivity and stereochemical outcomes. These studies provide valuable information for synthesizing new derivatives with potential biological applications (Mernyák et al., 2003).
Physical Properties Analysis
The physical properties of Estra-1,3,5(10),16-tetraen-3-ol derivatives, such as stability, solubility, and phase behavior, are crucial for their potential applications. These properties often depend on the specific substitutions and modifications made to the base molecule. However, detailed studies on the physical properties specific to Estra-1,3,5(10),16-tetraen-3-ol were not found in the provided literature, indicating a gap in research that could be explored further.
Chemical Properties Analysis
The chemical properties of Estra-1,3,5(10),16-tetraen-3-ol, including its reactivity, interaction with other molecules, and the mechanisms of its chemical reactions, are essential for understanding its functionality and potential uses. For instance, the synthesis and biological evaluation of derivatives have shown significant antiproliferative activities, demonstrating the chemical's potential in medical applications (Kiss et al., 2018).
Scientific Research Applications
Synthesis of Derivatives and Reactivity Studies : It is used in the synthesis of various derivatives and for conducting reactivity studies (Ponsold & Prousa, 1986).
Induction of Enzymatic Activities : The compound induces hepatic microsomal epoxide hydrolase activity, enhancing soluble epoxide hydrolase activity towards different substrates, suggesting its potential role in biochemical pathways (Fändrich et al., 1995).
Key Ingredient in Synthesized Steroidal Spiroethers : It serves as a key ingredient in the creation of steroidal spiroethers, indicating its utility in the development of novel compounds (Singh & Christiansen, 1971).
Syntheses of Equilin and Equilenin : The compound has been used in novel total syntheses of equilin and equilenin, important for the study and development of synthetic steroid hormones (Stein et al., 1970).
Antimitotic and Anticancer Activity : Estra-1,3,5(10),16-tetraen-3-ol derivatives, such as ESE-15-ol, have shown promising in vitro biological activity as potential anticancer drugs, indicating their therapeutic applications (Stander et al., 2014).
Development of Radioligands : Its derivatives have been studied for their potential as estrogen receptor radioligands, suggesting applications in clinical imaging (Oliveira et al., 2006).
Studying Chemosensory Communications : The compound has been researched for its role in modulating human chemosensory perception, particularly in the context of gender-specific responses, offering insights into neuroendocrine factors in chemosensory communications (Chen et al., 2021).
Future Directions
properties
IUPAC Name |
(8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h2,5,7,9,11,15-17,19H,3-4,6,8,10H2,1H3/t15-,16-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMOMCHYBNOFIV-BDXSIMOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921587 | |
Record name | Estra-1(10),2,4,16-tetraen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estra-1,3,5(10),16-tetraen-3-ol | |
CAS RN |
1150-90-9 | |
Record name | Estra-1,3,5(10),16-tetraen-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5,(10),16-Estratetraen-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-1(10),2,4,16-tetraen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESTRATETRAENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD0FTG3VT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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